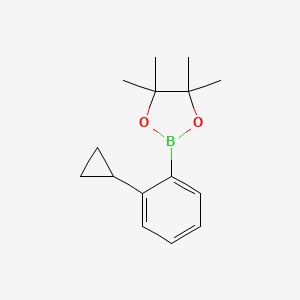

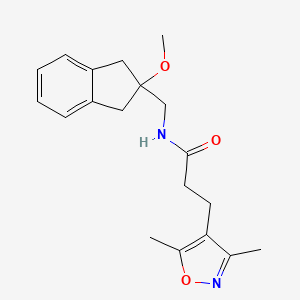

![molecular formula C15H12ClN3O2S B2900843 N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-83-0](/img/structure/B2900843.png)

N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

CCG-29032 has been identified as a potential scaffold for the design of new anticancer drugs. Its structural similarity to purine allows it to effectively bind to biological targets, which is crucial in cancer treatment. The active methylene group in its structure is highly reactive towards various electrophilic reagents, making it a versatile candidate for functionalization and optimization in drug design .

Antibacterial Properties

The antibacterial activity of CCG-29032 derivatives is noteworthy. These compounds have demonstrated high efficacy against various bacterial strains, suggesting their potential use as a new class of antibacterial agents. This is particularly important in the era of increasing antibiotic resistance .

Anti-inflammatory Applications

Thiazolopyrimidine derivatives, including CCG-29032, exhibit significant anti-inflammatory properties. This makes them valuable for the development of new anti-inflammatory medications, which could be beneficial for treating chronic inflammatory diseases .

Enzyme Inhibition

CCG-29032 and its derivatives have shown promise as enzyme inhibitors. They have been studied for their ability to inhibit enzymes like acetylcholinesterase and Mycobacterium tuberculosis O-acetylserine sulfhydrylase, which are targets for treating Alzheimer’s disease and tuberculosis, respectively .

Cytotoxic Evaluation

In vitro studies have demonstrated the cytotoxic effects of CCG-29032 derivatives against various cancer cell lines, including breast carcinoma (MCF-7), lung adenocarcinoma (A549), and cervical cancer (HeLa). This highlights their potential as targeted therapies for cancer treatment .

Molecular Docking Studies

CCG-29032 has been involved in molecular docking studies to understand its interaction with biological targets such as topoisomerase II. These studies are crucial for predicting the binding affinity and activity of potential drug candidates, thereby aiding in the rational design of new therapeutics .

Polymerization Reactions

The thiazolopyrimidine moiety of CCG-29032 can be utilized in polymerization reactions. It serves as a copolymer, which can be incorporated into various polymeric materials to enhance their properties or to impart new functionalities .

Antiviral and Antitumor Potential

Research has indicated that CCG-29032 derivatives possess antiviral and antitumor activities. These properties are being explored to develop new treatments for viral infections and cancer, offering hope for more effective and less toxic therapeutic options .

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-8-7-22-15-17-6-10(14(21)19(8)15)13(20)18-12-5-3-4-11(16)9(12)2/h3-7H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJZRANVMYSLCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2900761.png)

![6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2900762.png)

![2-cyano-3-{3-[(2,4-dichlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-en-1-yl}-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2900769.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2900772.png)

![3-(5-(1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2900774.png)

![1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B2900776.png)

![7-cyclopentyl-5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2900777.png)

![5-[(2-Chlorophenyl)methylsulfonylmethyl]-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide](/img/structure/B2900778.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900779.png)